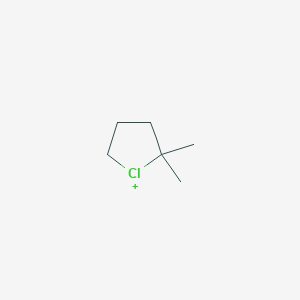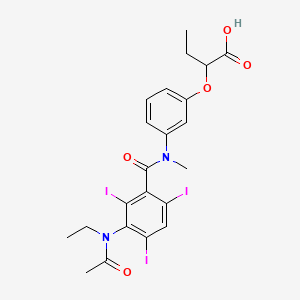
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester is an organic compound with the molecular formula C6H10O3 It is a derivative of butenoic acid, characterized by the presence of a hydroxyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-Hydroxy-3-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-3-methylbut-2-enoic acid, methyl ester.
Reduction: Formation of 4-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
作用機序
The mechanism of action of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
3-Methylbut-2-enoic acid: Shares a similar structure but lacks the hydroxyl group.
4-Hydroxy-3-methylbut-2-enyl diphosphate: Contains a diphosphate group instead of a methyl ester.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Another ester derivative with a different alkyl group.
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
methyl (E)-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h3,7H,4H2,1-2H3/b5-3+ |
InChIキー |
GTSWGSZEDFAGCU-HWKANZROSA-N |
異性体SMILES |
C/C(=C\C(=O)OC)/CO |
正規SMILES |
CC(=CC(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

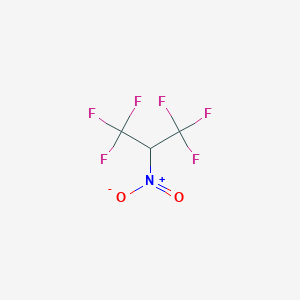
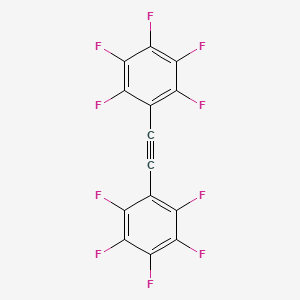

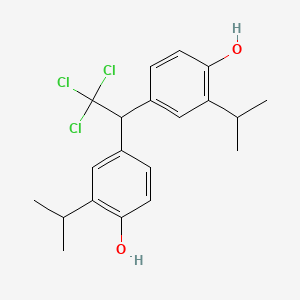

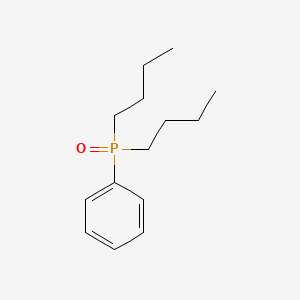
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
